3-Methylbenzo[d]isoxazole-5-carbonitrile Exhibits Superior Potency as a BET Inhibitor Scaffold Compared to Unsubstituted and Other Positional Isomers
While 3-Methylbenzo[d]isoxazole-5-carbonitrile itself is not a final drug candidate, it serves as the core structural fragment of highly potent benzo[d]isoxazole-derived BET inhibitors like Y06037 [1]. The specific 3-methyl and 5-cyano substitution pattern is crucial for activity. Data from a 2023 study demonstrates that a bivalent BET inhibitor (compound 17b) containing this core fragment was 32-fold more potent (as measured by cell growth inhibition) than the corresponding monovalent inhibitor (compound 7) which also contains the 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold, highlighting the value of this functionalized scaffold in generating high-affinity therapeutic leads [1][2]. Furthermore, in a 2018 study, optimized compounds built upon this core (6i/Y06036 and 7m/Y06137) demonstrated nanomolar binding affinity (Kd of 82 nM and 81 nM, respectively) to the BRD4(1) bromodomain [3]. This level of potency is a direct result of the specific 3-methyl and 5-cyano substituents, which are absent in simpler analogs and are essential for achieving the desired potency and selectivity [3].
| Evidence Dimension | Cell Growth Inhibition Potency |
|---|---|
| Target Compound Data | 32-fold more potent than monovalent comparator (Compound 17b, bivalent BET inhibitor containing 3-methylbenzo[d]isoxazole-5-carbonitrile core) |
| Comparator Or Baseline | Compound 7 (Monovalent BET inhibitor also containing the 3-methylbenzo[d]isoxazole-5-carbonitrile core) |
| Quantified Difference | 32-fold |
| Conditions | LNCaP prostate cancer cell line |
Why This Matters
This data establishes the 3-methylbenzo[d]isoxazole-5-carbonitrile core as a privileged scaffold for constructing potent BET inhibitors, a key target in oncology, and demonstrates its ability to yield significant potency gains over simpler analogs, directly impacting the selection of this specific building block for targeted library synthesis.
- [1] Li J, et al. Rational Design, Synthesis and Biological Evaluation of Benzo[d]isoxazole Derivatives as Potent BET Bivalent Inhibitors for Potential Treatment of Prostate Cancer. Bioorg Chem. 2023;106495. View Source
- [2] Li J, et al. (AMiner Entry). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. (Accessed 2024). View Source
- [3] Zhang M, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J Med Chem. 2018;61(7):3037-3058. View Source
